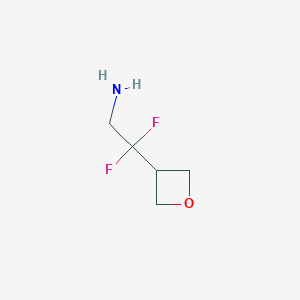2,2-Difluoro-2-(oxetan-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC13564570
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H9F2NO |
|---|---|
| Molecular Weight | 137.13 g/mol |
| IUPAC Name | 2,2-difluoro-2-(oxetan-3-yl)ethanamine |
| Standard InChI | InChI=1S/C5H9F2NO/c6-5(7,3-8)4-1-9-2-4/h4H,1-3,8H2 |
| Standard InChI Key | OANLWXASPWBDAP-UHFFFAOYSA-N |
| SMILES | C1C(CO1)C(CN)(F)F |
| Canonical SMILES | C1C(CO1)C(CN)(F)F |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure consists of a central ethanamine backbone substituted with two fluorine atoms and an oxetan-3-yl group at the second carbon. The oxetane ring introduces angle strain (approximately 20–30 kcal/mol), which enhances reactivity compared to larger cyclic ethers like tetrahydrofuran. The fluorine atoms, positioned geminally on the same carbon, create a strong dipole moment, influencing both electronic and steric properties.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2-difluoro-2-(oxetan-3-yl)ethanamine | |
| CAS Number | 1783697-93-7 | |
| SMILES | NCC(C1COC1)(F)F | |
| InChIKey | OANLWXASPWBDAP-UHFFFAOYSA-N | |
| Molecular Weight | 137.13 g/mol |
The canonical SMILES representation highlights the connectivity: the amine group (-NH₂) is bonded to a carbon that also carries two fluorine atoms and the oxetane ring.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves nucleophilic substitution or ring-opening reactions between oxetane derivatives and fluorinated amine precursors. For example, 3-oxetanone may undergo condensation with a difluoroethylamine derivative under controlled conditions.
Critical Reaction Parameters:
-
Temperature: Maintained between 0–25°C to prevent ring-opening side reactions.
-
Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency.
-
Catalysts: Lewis acids such as boron trifluoride (BF₃) may facilitate fluorination.
Analytical Validation
Post-synthesis, the compound is purified via column chromatography and validated using:
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine environment (δ ≈ -120 ppm for geminal difluorides).
-
Mass Spectrometry (MS): Molecular ion peak at m/z 137.13 aligns with the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with optimized protocols .
Physicochemical Properties
Spectroscopic Profiles
-
Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C oxetane), and 1150 cm⁻¹ (C-F).
-
Ultraviolet-Visible (UV-Vis): No significant absorption above 250 nm, minimizing interference in biological assays .
Comparison with Analogous Compounds
Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine | C₉H₁₉NO₂ | Bulkier isopropyl group reduces solubility |
| 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine | C₇H₁₃F₂NO | Six-membered oxane ring lowers strain |
The target compound’s smaller ring size (oxetane vs. oxane) increases rigidity, potentially improving target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume